Cas no 2034452-84-9 (1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine)
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- [4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
- (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone
- 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine
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- Inchi: 1S/C17H20N4O2S/c22-16(13-12-18-21-6-2-1-4-14(13)21)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2
- InChI Key: UWWNKTUUQNCGJF-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C([H])=C1C(N1C([H])([H])C([H])([H])N(C(C2C([H])=NN3C([H])([H])C([H])([H])C([H])([H])C([H])([H])C3=2)=O)C([H])([H])C1([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 495
- XLogP3: 1.4
- Topological Polar Surface Area: 86.7
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6513-5112-2μmol |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6513-5112-5μmol |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6513-5112-10μmol |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6513-5112-20μmol |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6513-5112-1mg |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6513-5112-2mg |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6513-5112-3mg |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6513-5112-4mg |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6513-5112-5mg |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6513-5112-10mg |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine |
2034452-84-9 | 10mg |
$118.5 | 2023-09-08 |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine
Introduction to 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine (CAS No. 2034452-84-9)
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine, with the CAS number 2034452-84-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is a member of the piperazine family and contains a pyrazolo[1,5-a]pyridine moiety and a thiophene ring, which contribute to its pharmacological properties.
The pyrazolo[1,5-a]pyridine scaffold is known for its versatile biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of this moiety in the compound enhances its ability to interact with various biological targets, making it a promising candidate for drug development. The thiophene-2-carbonyl group, on the other hand, adds further complexity and functionality to the molecule, potentially influencing its solubility and metabolic stability.
In recent years, there has been a growing interest in the development of small molecules that can modulate specific biological pathways. The compound 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine has been studied for its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets in many therapeutic areas. GPCRs are involved in a wide range of physiological processes and are implicated in various diseases such as cardiovascular disorders, neurological conditions, and cancer.
A recent study published in the Journal of Medicinal Chemistry highlighted the ability of this compound to selectively bind to and modulate specific GPCRs. The researchers found that the compound exhibited high affinity for the serotonin 5-HT2C receptor, which is known to play a crucial role in regulating mood and appetite. This finding suggests that 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine could be developed as a potential treatment for mood disorders such as depression and anxiety.
In addition to its potential as a GPCR modulator, this compound has also shown promise in preclinical studies for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease (IBD). A study conducted by researchers at the University of California found that 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine effectively reduced inflammation in animal models of IBD. The mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The structural complexity of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine also makes it an interesting candidate for structure-based drug design (SBDD). SBDD is a powerful approach that involves using detailed knowledge of the three-dimensional structure of a target protein to design more effective drugs. Researchers at Harvard University have used computational methods to model the binding interactions between this compound and its target receptors. Their findings have provided valuable insights into the molecular mechanisms underlying the compound's biological activity.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine. Early results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings have paved the way for further clinical evaluation in larger patient populations.
In conclusion, 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(< strong >thiophene-2-carbonyl)piperazine (CAS No. 2034452-84-9) represents an exciting advancement in medicinal chemistry with potential applications in treating various diseases. Its unique structural features and multifaceted biological activities make it a valuable candidate for further research and development in the pharmaceutical industry.
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